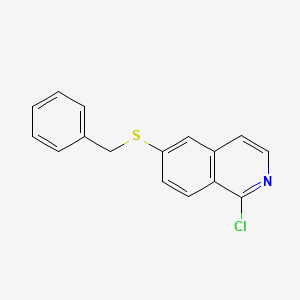
6-(Benzylthio)-1-chloroisoquinoline
Cat. No. B8664224
M. Wt: 285.8 g/mol
InChI Key: NXGZLTGEDLHRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012443B2
Procedure details


A three-neck 2 L flask equipped with an overhead stirrer, a thermocouple and a nitrogen inlet was charged with 6-bromo-1-chloroisoquinoline (60.0 g, 247 mmol), xantphos (7.16 g, 12.4 mmol) and Pd2(dba)3 (5.66 g, 6.19 mmol) in that order. The flask was evacuated. To the reaction flask was charged sparged dioxane (540 mL) and DIPEA (64.8 mL, 371 mmol). The flask was purged with N2 and warmed to 63° C. upon which a solution of phenylmethanethiol (30.5 mL, 260 mmol) in 180 mL of sparged dioxane was charged to the reaction mixture dropwise over 1 hr. The reaction was completed according to LC/MS. The solids were filtered off. The filtrate was concentrated down to a low volume. 500 mL of isopropanol was added into a separate flask. The concentrated product solution was charged slowly to the flask containing isopropanol. The product crystallized out of the solution. The resulting slurry was stirred at RT for 2 hours. The slurry was cooled to 0° C., filtered, washed with 50% IPA/heptanes, and dried under a vacuum with nitrogen sweep. The product was obtained as yellow solids (44.3 g; 63% isolated yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm=8.26-8.10 (m, 2H), 7.63-7.51 (m, 2H), 7.46-7.39 (m, 3H), 7.37-7.28 (m, 3H), 4.31 (s, 2H); m/z (ESI) 286.2 (M+H)+.







Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][CH:6]=[CH:5]2.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CCN(C(C)C)C(C)C.[C:64]1([CH2:70][SH:71])[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:70]([S:71][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][CH:6]=[CH:5]2)[C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1 |f:5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CN=C(C2=CC1)Cl
|
|
Name
|
|
|
Quantity
|
7.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
|
|
Quantity
|
5.66 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
30.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CS
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry was stirred at RT for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A three-neck 2 L flask equipped with an overhead stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction flask was charged
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was purged with N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged to the reaction mixture dropwise over 1 hr
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated down to a low volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
500 mL of isopropanol was added into a separate flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The concentrated product solution was charged slowly to the flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product crystallized out of the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50% IPA/heptanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under a vacuum with nitrogen sweep
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained as yellow solids (44.3 g; 63% isolated yield)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C2C=CN=C(C2=CC1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
